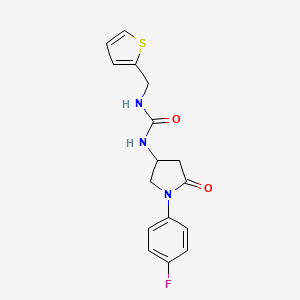

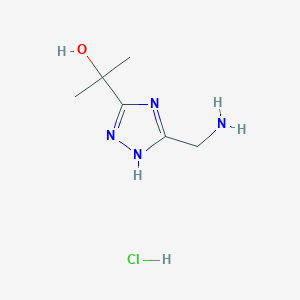

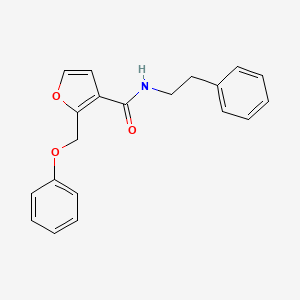

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea" is a derivative of urea with potential biological activity. Urea derivatives are known to possess a wide range of biological activities, including antiproliferative, antiangiogenic, and enzyme inhibitory properties. The presence of a fluorophenyl group and a thiophenyl moiety in the compound suggests that it may interact with various biological targets, potentially leading to anticancer or anti-inflammatory effects.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar compounds have been synthesized using various substituted anilines and isocyanates to yield a series of 1,3-disubstituted ureas . The synthesis process is crucial for obtaining high yields and purity, which directly affects the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of an aryl group and a urea moiety. The substitution pattern on the aryl ring and the nature of the substituents can significantly influence the biological activity of these compounds. For instance, the presence of a fluorophenyl group can enhance the lipophilicity and thus the cell permeability of the compound .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including interactions with enzymes and receptors in biological systems. For example, they can act as inhibitors for enzymes like acetylcholinesterase or tyrosine kinases . The specific reactivity of "1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea" would depend on its precise structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms can increase the stability and modify the electronic properties of the compound, as seen in the copolymerization study of a fluorophenyl-containing pyrrole . Additionally, quantum chemical calculations can provide insights into the electronic properties, such as HOMO-LUMO gaps and ionization potentials, which are relevant for understanding the reactivity of these compounds .

Applications De Recherche Scientifique

Orexin Receptor Antagonism and Binge Eating

Compounds structurally similar to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea have been explored for their potential in modulating feeding behaviors through orexin receptor antagonism. Specifically, research has demonstrated the effects of selective orexin-1 receptor (OX1R) antagonists in reducing compulsive food consumption in a model of binge eating in rats. These findings suggest that targeting OX1R mechanisms could offer a novel pharmacological approach for treating binge eating and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).

Advancements in Heterocyclic Chemistry

The synthesis of fluorinated 3-oxo esters and 1,3-diketones, including structures that bear resemblance to the compound , has contributed significantly to heterocyclic chemistry. These syntheses have enabled the diastereoselective formation of novel heterocyclic compounds, which could serve as precursors or structural analogs for further medicinal chemistry investigations (Saloutin et al., 2000).

Electrochromic Materials

Research into the electrochromic properties of conducting polymers has been enhanced through the study of copolymers, including those containing fluorophenyl and thiophenyl groups. These materials demonstrate variable color changes under different electrical states, indicating potential applications in electrochromic devices and smart windows (Türkarslan et al., 2007).

Fluorescent Dyes and Sensing Applications

Derivatives of urea and thiourea have been shown to act as fluorescent dyes with potential applications in biological labeling and sensing. The modification of these compounds through chemical reactions can lead to changes in their luminescent properties, offering tools for molecular imaging and diagnostics (Frath et al., 2012).

Anticancer Research

Urea derivatives have also been investigated for their potential in anticancer therapy. Novel 1-aryl-3-[2-, 3-, or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have shown significant activity as VEGFR-2 tyrosine kinase inhibitors. These compounds exhibit promising antiproliferative effects and could serve as a basis for developing new anticancer medications (Machado et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h1-7,12H,8-10H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGDVWIFJYEDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)

![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)